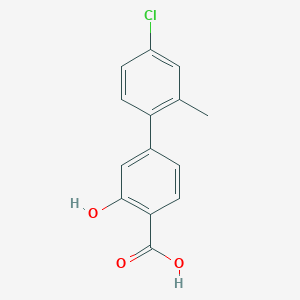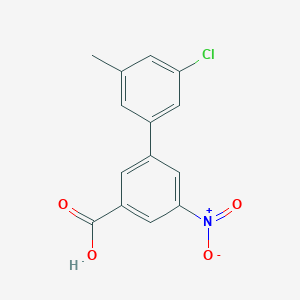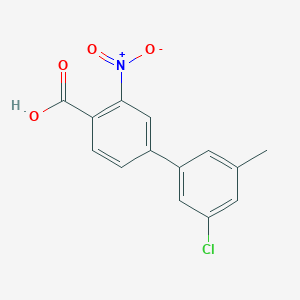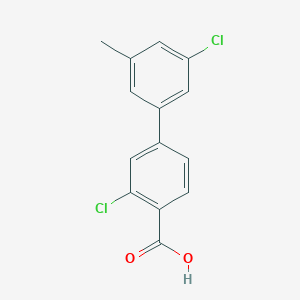
4-(4-Chloro-2-methylphenyl)-2-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-2-methylphenyl)-2-hydroxybenzoic acid (4-MCHB), also known as p-chloro-m-cresol (PCMC), is an organic compound with a molecular weight of 214.58 g/mol. It is a white to pale yellow crystalline solid with a melting point of 80°C and a boiling point of 249°C. 4-MCHB is soluble in water, methanol, ethanol, and chloroform and is insoluble in diethyl ether. It is a functional group of 4-chloro-2-methylphenyl and hydroxybenzoic acid and is widely used in scientific research and laboratory experiments.
科学研究应用
4-MCHB has a wide range of scientific research applications due to its unique properties. It is used in the synthesis of various organic compounds, such as quinolines, thiophenes, and amides. It is also used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, 4-MCHB is used in the synthesis of polymers, dyes, and other materials.
作用机制
The mechanism of action of 4-MCHB is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It is also believed to act as an antioxidant, reducing the oxidation of lipids and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MCHB have been studied in various animal models. Studies have shown that 4-MCHB has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to reduce inflammation in the lungs and to reduce the risk of cancer. In addition, 4-MCHB has been found to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The advantages of using 4-MCHB in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also non-toxic and has a low environmental impact. However, there are some limitations to using 4-MCHB in lab experiments. It is not very stable, and can easily decompose when exposed to light or heat. In addition, it has a limited solubility in water and other solvents, which can make it difficult to use in certain experiments.
未来方向
The potential future directions for 4-MCHB research include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other materials. In addition, further research could be done on its mechanism of action, as well as its stability and solubility in different solvents. Finally, 4-MCHB could be further investigated for its potential use as an antioxidant and for its potential to reduce the risk of cancer and cardiovascular disease.
合成方法
4-MCHB can be synthesized by the reaction of 4-chloro-2-methylphenol with hydroxybenzoic acid in the presence of an acid catalyst. This reaction is carried out at a temperature of 100-120°C and yields 4-MCHB as a product. The reaction mechanism involves the protonation of the hydroxybenzoic acid by the acid catalyst, followed by the nucleophilic substitution of the 4-chloro-2-methylphenol to form the 4-MCHB product.
属性
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCKLWCJBLXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690357 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-71-8 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














